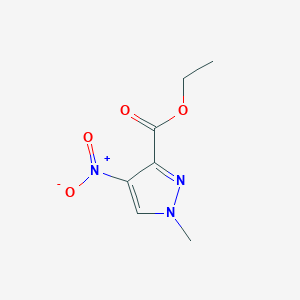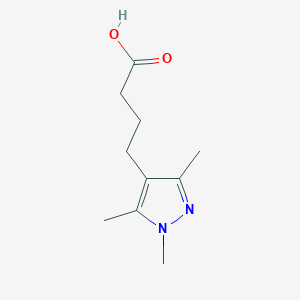
4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide, also known as FIIN-4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide exerts its therapeutic effects by inhibiting the activity of several kinases, including FGFR1, FGFR2, and FLT3. These kinases are known to play a critical role in cell growth and proliferation, as well as in the pathogenesis of various diseases. By inhibiting the activity of these kinases, 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide can effectively slow down or halt the progression of these diseases.
Biochemical and Physiological Effects:
4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of kinases involved in cell growth and proliferation, as well as in the inflammatory response. Additionally, 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide has been shown to have potential therapeutic applications in neurological disorders, where it can inhibit the activity of kinases involved in the pathogenesis of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide is its ability to inhibit the activity of several kinases, making it a potential therapeutic agent for various diseases. Additionally, 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide is its lack of selectivity, as it can inhibit the activity of several kinases, which may lead to off-target effects.
Direcciones Futuras
There are several future directions for the study of 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide, including the development of more selective inhibitors that can target specific kinases involved in various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide for various diseases, as well as its potential side effects. Furthermore, the potential of 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide as a therapeutic agent for other diseases, such as metabolic disorders and cardiovascular diseases, should be explored.
Métodos De Síntesis
4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide is a synthetic compound that was first reported by researchers from the Dana-Farber Cancer Institute and the Broad Institute of MIT and Harvard in 2014. The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide involves a multistep process that includes the coupling of 4-fluorobenzylamine with 2-(4-fluorophenoxy)ethylamine, followed by the reaction of the resulting intermediate with 1H-imidazole-1-carboxaldehyde. The final step involves the reaction of the imidazole intermediate with 4-bromobenzoyl chloride to yield 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide.
Aplicaciones Científicas De Investigación
4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. In cancer research, 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide has been shown to inhibit the activity of several kinases, including FGFR1, FGFR2, and FLT3, which are known to play a critical role in cancer cell growth and proliferation. Inflammatory diseases such as rheumatoid arthritis and psoriasis have also been shown to be potential targets for 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide due to its ability to inhibit the activity of several kinases involved in the inflammatory response. Additionally, 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide has been shown to have potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease, where it has been shown to inhibit the activity of kinases involved in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-17-5-7-18(8-6-17)25-12-10-22-19(24)16-3-1-15(2-4-16)13-23-11-9-21-14-23/h1-9,11,14H,10,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLADBQBQYNHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(2,6-difluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2834075.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine HCl](/img/structure/B2834077.png)

![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-isopropylbenzenecarboxamide](/img/structure/B2834083.png)
![5-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B2834084.png)



![2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide](/img/structure/B2834090.png)

![2-oxo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2H-chromene-3-carboxamide](/img/structure/B2834092.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2834093.png)
![2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B2834094.png)
